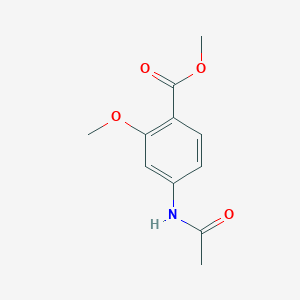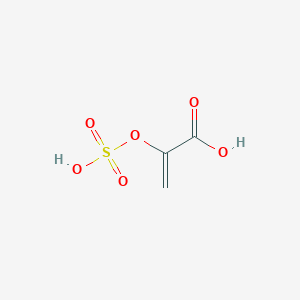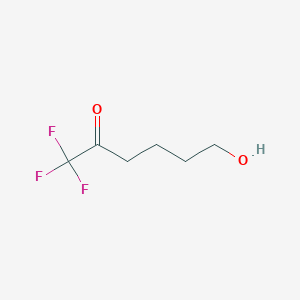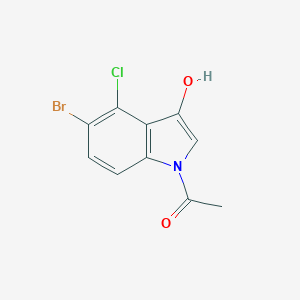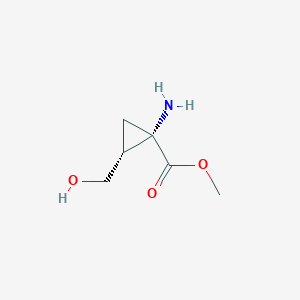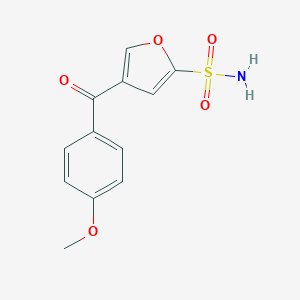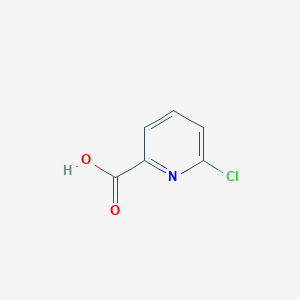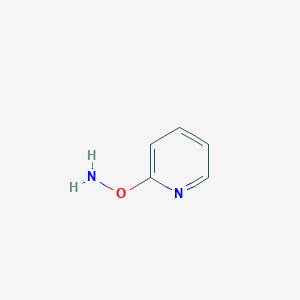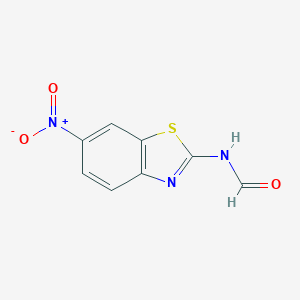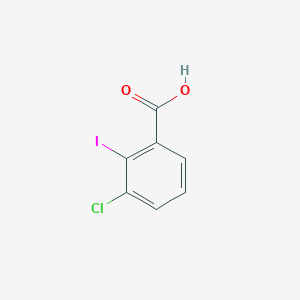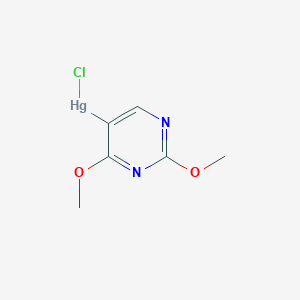![molecular formula C25H33N2O6P B051692 (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid CAS No. 117085-60-6](/img/structure/B51692.png)
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid, also known as L-765,314, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of molecules called phosphonate inhibitors, which have been shown to be effective in treating a variety of diseases.
Wirkmechanismus
The mechanism of action of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid involves the inhibition of farnesyltransferase, which is responsible for the transfer of a farnesyl group to proteins that are involved in cell signaling pathways. By inhibiting this enzyme, (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid can disrupt these pathways and prevent the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the suppression of angiogenesis (the formation of new blood vessels). These effects make (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid a promising candidate for the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid is its high potency and specificity for farnesyltransferase, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid and related compounds. One area of research is the development of more potent and selective farnesyltransferase inhibitors, which could have even greater therapeutic potential. Another area of interest is the use of these compounds in combination with other drugs or therapies, in order to enhance their effectiveness against cancer and other diseases. Finally, there is ongoing research into the mechanisms of action of farnesyltransferase inhibitors, which could lead to a better understanding of the underlying biology of cancer and other diseases.
Synthesemethoden
The synthesis of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid involves several steps, including the protection of the carboxylic acid group, the coupling of the protected amino acid with the protected indole, and the deprotection of the amino and carboxylic acid groups. The final product is obtained as a white powder, which can be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In particular, this compound has been shown to be a potent inhibitor of the enzyme farnesyltransferase, which is involved in the regulation of cell growth and proliferation.
Eigenschaften
CAS-Nummer |
117085-60-6 |
|---|---|
Produktname |
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid |
Molekularformel |
C25H33N2O6P |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C25H33N2O6P/c26-16-8-6-15-23(33-34(31,32)17-9-7-12-19-10-2-1-3-11-19)24(28)27-21-14-5-4-13-20(21)18-22(27)25(29)30/h1-5,10-11,13-14,22-23H,6-9,12,15-18,26H2,(H,29,30)(H,31,32)/t22-,23-/m0/s1 |
InChI-Schlüssel |
YNBOYTXJMIRRSS-UHFFFAOYSA-N |
Isomerische SMILES |
C1[C@H](N(C2=CC=CC=C21)C(=O)[C@H](CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |
SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C(CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |
Kanonische SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C(CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |
Synonyme |
2,3-DAHPIC 2,3-dihydro-1-(6-amino-2-((hydroxy-(4-phenylbutyl)phosphinyl)oxy)-1-oxohexyl)-1H-indole-2-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



